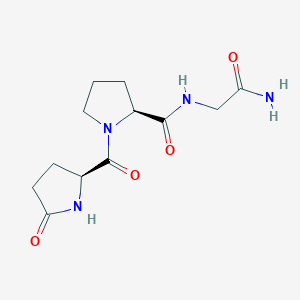
5-Oxo-L-prolyl-L-prolylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of Functional Groups: Various functional groups such as amino, oxo, and carboxamide groups are introduced through specific reactions.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
(S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different functional groups. Examples include:
- (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxylate
- (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxylamide
Uniqueness
The uniqueness of (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
67934-84-3 |
|---|---|
Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O4/c13-9(17)6-14-11(19)8-2-1-5-16(8)12(20)7-3-4-10(18)15-7/h7-8H,1-6H2,(H2,13,17)(H,14,19)(H,15,18)/t7-,8-/m0/s1 |
InChI Key |
WYNOKAQLSGAIPV-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















